molecular formula C11H16F2O2 B6194788 tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate CAS No. 2694744-42-6

tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

Cat. No.: B6194788
CAS No.: 2694744-42-6
M. Wt: 218.2
InChI Key:
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Description

tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate: is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and high strain energy. This compound is of interest in various fields, including materials science and drug discovery, due to its potential as a bioisostere and its ability to enhance the properties of lead compounds.

Chemical Reactions Analysis

tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic other functional groups, allowing it to bind to specific enzymes or receptors, thereby modulating their activity. This bioisosteric replacement can lead to increased solubility, potency, and metabolic stability of the compounds it is incorporated into .

Comparison with Similar Compounds

tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The unique aspect of this compound is its difluoroacetate moiety, which can impart distinct properties compared to other derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate involves the reaction of bicyclo[1.1.1]pentane with difluoroacetic acid followed by esterification with tert-butanol.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Difluoroacetic acid", "Tert-butanol" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane is reacted with difluoroacetic acid in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the corresponding difluoroacetic acid bicyclo[1.1.1]pentyl ester.", "Step 2: The difluoroacetic acid bicyclo[1.1.1]pentyl ester is then reacted with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate." ] }

CAS No.

2694744-42-6

Molecular Formula

C11H16F2O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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